Cas no 1797688-93-7 (3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole)

3-(2-Chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole is a structurally complex heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group, a methyl group, and a 3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl moiety. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore, combining a sulfonamide-functionalized azetidine ring with an oxazole scaffold, which may confer selective binding properties. The presence of both chlorophenyl and fluorobenzenesulfonyl groups enhances its potential for interactions with biological targets, while the azetidine ring contributes to conformational rigidity. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for drug discovery and biochemical research.
3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole structure
1797688-93-7 structure
Product Name:3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole
CAS No:1797688-93-7
MF:C20H16ClFN2O4S
MW:434.868446350098
CID:5851298
PubChem ID:71809216
Update Time:2025-10-29

3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
    • 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole
    • 1797688-93-7
    • (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
    • AKOS024564372
    • F6442-0114
    • Inchi: 1S/C20H16ClFN2O4S/c1-12-18(19(23-28-12)16-4-2-3-5-17(16)21)20(25)24-10-15(11-24)29(26,27)14-8-6-13(22)7-9-14/h2-9,15H,10-11H2,1H3
    • InChI Key: RWDQRIDRSWFFIO-UHFFFAOYSA-N
    • SMILES: C(C1=C(C)ON=C1C1=CC=CC=C1Cl)(N1CC(S(C2=CC=C(F)C=C2)(=O)=O)C1)=O

Computed Properties

  • Exact Mass: 434.0503340g/mol
  • Monoisotopic Mass: 434.0503340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 88.9Ų

3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole Pricemore >>

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Additional information on 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole

Introduction to 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole (CAS No. 1797688-93-7)

3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole, with the CAS number 1797688-93-7, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a 1,2-oxazole core, a chlorophenyl substituent, and a fluorobenzenesulfonyl azetidine moiety. These structural elements contribute to its biological activity and pharmacological properties.

The synthesis of 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole involves multiple steps, each requiring precise control over reaction conditions to ensure the formation of the desired product. The synthesis typically begins with the preparation of the azetidine derivative, followed by its coupling with the chlorophenyl and fluorobenzenesulfonyl moieties. The final step involves the formation of the 1,2-oxazole ring through a cyclization reaction. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for further research and development.

In terms of its biological activity, 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole has been studied for its potential as a modulator of various biological targets. One of the key areas of interest is its interaction with protein kinases, which are enzymes involved in numerous cellular processes, including signal transduction and cell cycle regulation. Studies have shown that this compound can selectively inhibit certain protein kinases, making it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.

Recent research has also explored the pharmacokinetic properties of 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole. Pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. These studies have revealed that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are essential for ensuring that the compound can effectively reach its target site and exert its therapeutic effects.

The safety profile of 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole has also been extensively evaluated. Preclinical toxicity studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. These findings are encouraging and support further clinical development of this compound.

Clinical trials are currently underway to assess the safety and efficacy of 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with certain types of cancer and inflammatory diseases. These trials are ongoing, and further data will be needed to fully evaluate the potential of this compound as a therapeutic agent.

In addition to its potential therapeutic applications, 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole has also been studied for its use as a research tool in biochemical and pharmacological investigations. Its unique structure and biological activity make it an invaluable tool for exploring the mechanisms underlying various biological processes and for developing new therapeutic strategies.

The future prospects for 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole are promising. Ongoing research aims to further optimize its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery and bioavailability. These advancements hold great promise for advancing our understanding of disease mechanisms and developing new treatments for a wide range of conditions.

In conclusion, 3-(2-chlorophenyl)-4-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole (CAS No. 1797688-93-7) is a highly promising compound with significant potential in both research and therapeutic applications. Its unique structural features and biological activity make it an important focus of ongoing studies in medicinal chemistry and drug development. As research continues to advance, this compound is poised to play a crucial role in advancing our understanding of disease mechanisms and developing new treatments for various conditions.

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